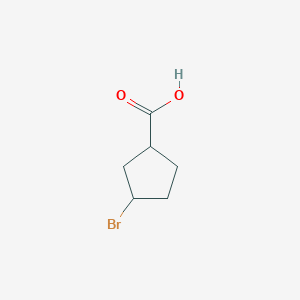

3-bromocyclopentane-1-carboxylic Acid

Description

Properties

IUPAC Name |

3-bromocyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATBCFLVKUVJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297031 | |

| Record name | 3-Bromocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885953-19-5 | |

| Record name | 3-Bromocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885953-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromocyclopentane 1 Carboxylic Acid and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnections for 3-Bromocyclopentane-1-carboxylic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. youtube.com For this compound, two primary disconnections guide the synthetic design: disconnection of the carbon-bromine (C-Br) bond and disconnection of the cyclopentane (B165970) ring structure.

C-Br Bond Disconnection: This approach points to a precursor molecule, cyclopentanecarboxylic acid or its derivative, which can be brominated at the C-3 position. This strategy relies on a regioselective bromination reaction. The forward synthesis would involve the selective introduction of a bromine atom onto the pre-existing cyclopentane ring.

Ring Disconnection (Cyclization): This strategy involves breaking one or more bonds within the cyclopentane ring, leading to an acyclic precursor. baranlab.org The forward-thinking synthesis would then involve an intramolecular cyclization reaction to form the five-membered ring. nih.govorganic-chemistry.org This approach is particularly useful for controlling the relative positions of the bromo and carboxylic acid functionalities, as these can be incorporated into the acyclic chain before ring formation. A potential precursor would be a 1,6-disubstituted hexane (B92381) derivative designed to cyclize into the desired cyclopentane scaffold.

Ring Contraction: A less common but viable strategy is the ring contraction of a substituted cyclohexane (B81311). google.com This method can yield cyclopentane derivatives that are either the target acid or can be easily converted to it. google.com

These disconnections form the basis for the various synthetic routes detailed in the following sections.

Classical Synthetic Routes to this compound

Classical routes generally focus on establishing the correct connectivity of atoms, often yielding mixtures of stereoisomers or regioisomers that may require subsequent separation.

Directly brominating cyclopentanecarboxylic acid at the C-3 position is challenging. Common methods for brominating carboxylic acids, such as the Hell-Volhard-Zelinskii (HVZ) reaction, are specific for the α-position (C-2) and are therefore not suitable for synthesizing the 3-bromo isomer. libretexts.orglibretexts.org

Alternative strategies include:

Radical Bromination: Free radical bromination of cyclopentanecarboxylic acid or its corresponding ester using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN) can introduce a bromine atom onto the ring. However, this reaction typically lacks high regioselectivity and would likely produce a mixture of 2-bromocyclopentane-1-carboxylic acid and this compound, along with other polybrominated products. Separation of these isomers would be necessary.

From Unsaturated Precursors: A more controlled approach involves the use of an unsaturated precursor. For instance, the synthesis could start from cyclopentane, which is first brominated and then dehydrohalogenated to yield cyclopentene (B43876). brainly.comreddit.com Subsequent allylic bromination of cyclopentene with NBS provides 3-bromocyclopentene. brainly.com The final step would be the conversion of the double bond into the carboxylic acid moiety, which could be achieved through hydroboration/oxidation to the alcohol followed by oxidation to the carboxylic acid. This multi-step sequence offers better regiochemical control than direct bromination of the saturated ring.

Table 1: Comparison of Bromination Strategies

| Method | Precursor | Reagents | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Radical Bromination | Cyclopentanecarboxylic Acid | NBS, light/initiator | Direct, fewer steps | Poor regioselectivity, mixture of isomers |

| Allylic Bromination Sequence | Cyclopentane | 1. Br₂, light; 2. Base (e.g., KOH); 3. NBS | High regioselectivity for C-3 position | Multi-step process |

Building the cyclopentane ring from an open-chain precursor allows for precise placement of the required functional groups. nih.gov Organic chemists have developed numerous methods for assembling ring systems from acyclic precursors. baranlab.orgnih.gov

Intramolecular Nucleophilic Substitution: A common strategy involves the intramolecular cyclization of a substituted malonic ester. For example, diethyl malonate can be alkylated with 1,4-dibromobutane (B41627) to form a linear chain. A subsequent intramolecular alkylation would form a cyclopentane ring. Functional group manipulations would then be required to introduce the bromine at C-3 and convert one of the ester groups into the carboxylic acid while removing the other.

Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful method for creating five- and six-membered rings. A suitably substituted adipate (B1204190) ester, where one of the carbons is pre-functionalized with a bromine atom, could undergo Dieckmann condensation to yield a 2-bromocyclopentanone (B1279250) derivative. This ketone could then be converted to the target carboxylic acid through various functional group transformations.

Ring Contraction: As patented for other cyclopentane derivatives, the ring contraction of a substituted cyclohexane can be an effective method. google.com For instance, a Favorskii rearrangement of a 2-chlorocyclohexanone (B41772) derivative can lead to a cyclopentanecarboxylic acid ester, which can then be hydrolyzed. wikipedia.org By starting with an appropriately substituted cyclohexane, this approach could be adapted to produce the 3-bromo target.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Because this compound possesses two stereocenters, it can exist as four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The synthesis of a single stereoisomer requires stereocontrolled reactions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter(s) have been set, the auxiliary is removed.

A potential strategy for the stereoselective synthesis of this compound could involve the following steps:

Attachment of Auxiliary: An achiral precursor, such as cyclopent-2-ene-1-carboxylic acid or cyclopent-3-ene-1-carboxylic acid, is reacted with a chiral alcohol or amine (e.g., (R)-2-butanol or (S)-1-phenylethylamine) to form a chiral ester or amide.

Diastereoselective Reaction: The chiral auxiliary then directs a facial-selective reaction on the cyclopentene ring. For example, a diastereoselective hydrogenation or a conjugate addition could set the stereocenter at C-1 relative to the new stereocenter being formed. Alternatively, a diastereoselective bromination or bromolactonization could be employed.

Removal of Auxiliary: Once the desired stereochemistry is established, the chiral auxiliary is cleaved (e.g., by hydrolysis of the ester or amide) to yield the enantiomerically enriched this compound.

This approach allows for the formation of specific diastereomers, which can then be separated, and the final removal of the auxiliary provides the enantiopure products. nih.gov

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more efficient approach than using stoichiometric chiral auxiliaries.

Potential asymmetric catalytic routes include:

Asymmetric Hydrogenation: A key strategy could involve the asymmetric hydrogenation of a precursor like (E/Z)-3-bromocyclopent-1-ene-1-carboxylic acid using a chiral transition-metal catalyst (e.g., complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands). This would establish the two stereocenters in a single, highly controlled step.

Organocatalyzed Halolactonization: The enantioselective bromolactonization of an unsaturated carboxylic acid, such as a substituted acrylic acid, can be achieved using chiral organocatalysts like thioureas. sciforum.net This type of reaction constructs the lactone ring while controlling the stereocenter where the bromine is introduced. sciforum.net A subsequent ring-opening could yield the desired product.

Catalytic Asymmetric Protonation: For creating chirality at the α-carbon to a carbonyl, catalytic asymmetric protonation (CAAP) is a powerful tool. kyoto-u.ac.jp While this directly applies to the C-1 position, it could be part of a broader strategy where the C-3 stereocenter is set in a separate, controlled step.

Table 2: Overview of Stereoselective Synthetic Strategies

| Strategy | Principle | Potential Key Step | Example Catalyst/Auxiliary |

|---|---|---|---|

| Chiral Auxiliary | Stoichiometric chiral molecule directs stereochemistry. | Diastereoselective hydrogenation or bromination. | Chiral alcohols (e.g., menthol), chiral amines. |

| Asymmetric Catalysis | Substoichiometric chiral catalyst directs enantioselectivity. | Asymmetric hydrogenation of an unsaturated precursor. | Chiral Rhodium or Ruthenium phosphine complexes. |

| Organocatalysis | Use of small, metal-free chiral organic molecules as catalysts. | Enantioselective bromolactonization. | Chiral thioureas or amines. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of a halogenated compound like this compound traditionally involves reagents and solvents that carry significant environmental and safety concerns, such as molecular bromine (Br₂) and chlorinated hydrocarbons. chemrxiv.org Adopting greener methodologies is essential for sustainable chemical manufacturing.

Biocatalytic Approaches to Bromination of Cyclopentane-1-carboxylic Acid

Biocatalytic halogenation presents a highly attractive green alternative to conventional chemical methods. Halogenase enzymes can incorporate halogen atoms into organic molecules with high regio- and stereoselectivity under mild, aqueous conditions, using relatively benign halide salts instead of hazardous elemental halogens. rsc.orgnih.gov While no specific halogenase has been reported for the direct bromination of cyclopentane-1-carboxylic acid, the known mechanisms of these enzymes suggest its feasibility.

Halogenases are broadly categorized based on their mechanism and required cofactors:

Flavin-Dependent Halogenases (FDHs): These enzymes use flavin adenine (B156593) dinucleotide (FAD), oxygen, and a halide salt. They generate a hypohalous acid (HOX) equivalent that typically halogenates electron-rich aromatic substrates. rsc.orgfrontiersin.org

Heme- and Vanadium-Dependent Haloperoxidases: These metalloenzymes use hydrogen peroxide to oxidize halides, also forming an electrophilic halogenating species suitable for attacking electron-rich compounds. nih.govacs.org

Non-Heme Iron-Dependent Halogenases: This class is particularly relevant as it can catalyze the halogenation of unactivated aliphatic C-H bonds. frontiersin.orgacs.org The mechanism involves the formation of a high-valent Fe(IV)-oxo species that abstracts a hydrogen atom from the substrate, creating a substrate radical. This radical then reacts with a chlorine or bromine radical to form the halogenated product. acs.org

The C-H bonds on the cyclopentane ring are unactivated, making non-heme iron-dependent halogenases the most promising candidates for a biocatalytic synthesis of this compound. Such an enzymatic reaction could offer unparalleled selectivity for a specific position on the ring, potentially even controlling the stereochemistry, a feat that is extremely challenging for conventional chemical methods like free-radical halogenation. youtube.comlibretexts.org

Table 2: Overview of Halogenase Enzyme Classes and Their Potential for Brominating Cyclopentane-1-carboxylic Acid

| Enzyme Class | Cofactor(s) | Halogenating Species | Typical Substrates | Relevance to Cyclopentane-1-carboxylic Acid | Reference |

| Flavin-Dependent Halogenases | FAD, O₂, Halide Salt | Electrophilic "X⁺" (via HOX) | Electron-rich aromatics (e.g., tryptophan) | Low; requires electron-rich substrate. | rsc.orgfrontiersin.org |

| Heme/Vanadium Haloperoxidases | H₂O₂, Halide Salt | Electrophilic "X⁺" (via Metal-OX) | Electron-rich aromatics and alkenes | Low; requires electron-rich substrate. | nih.govacs.org |

| Non-Heme Iron Halogenases | α-ketoglutarate, O₂, Halide Salt | Radical "X•" | Unactivated aliphatic C-H bonds | High; capable of functionalizing the saturated cyclopentane ring. | frontiersin.orgacs.org |

This table is interactive. Click on headers to sort.

Use of Alternative Solvents and Reagents in Synthetic Pathways

Applying green chemistry principles extends to the careful selection of solvents and reagents to minimize environmental impact and improve safety.

Alternative Brominating Reagents: The use of liquid bromine (Br₂) is hazardous due to its high toxicity, corrosivity, and volatility. Greener alternatives have been developed to mitigate these risks.

N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It is commonly used for radical bromination of alkanes and allylic/benzylic positions. chemrxiv.org

In Situ Generation of Bromine: This approach avoids the storage and handling of bulk bromine. A common method involves the oxidation of a bromide salt (e.g., NaBr or HBr) with an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium bromate (B103136) (NaBrO₃). acs.org This generates bromine directly in the reaction mixture as it is consumed.

Alternative Solvents: Conventional organic solvents are often volatile (VOCs), flammable, and toxic. Replacing them with greener alternatives can significantly improve the sustainability of a synthesis.

Ionic Liquids (ILs): These are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and non-flammability. researchgate.net They can act as both solvents and catalysts in various reactions, including halogenations. rsc.orgresearchgate.net Their unique properties can enhance reaction rates and selectivity.

Supercritical Carbon Dioxide (scCO₂): Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO₂ becomes a supercritical fluid with properties between those of a liquid and a gas. nih.gov It is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization, leaving no solvent residue. mit.eduresearchgate.net It has been successfully used as a medium for various syntheses, including reactions on cyclic substrates. mit.edu

Table 3: Green Alternative Solvents for Synthesis

| Solvent Type | Key Properties | Potential Application in Synthesis of this compound | Reference |

| Ionic Liquids (ILs) | Non-volatile, non-flammable, high thermal stability, tunable properties. | Solvent for bromination reactions, potentially enhancing selectivity. Can sometimes act as both solvent and halogen source. | researchgate.netmdpi.com |

| Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, easily removed, tunable density/solvating power. | Medium for radical bromination or other synthetic steps, simplifying product purification and eliminating hazardous solvent waste. | nih.govmit.edu |

This table is interactive. Click on headers to sort.

Table of Compounds

Chemical Reactivity and Transformation Studies of 3 Bromocyclopentane 1 Carboxylic Acid

Nucleophilic Substitution Reactions Involving the Bromine Moiety of 3-Bromocyclopentane-1-carboxylic Acid

The bromine atom, being a good leaving group, makes the C3 position of the cyclopentane (B165970) ring an electrophilic center susceptible to attack by nucleophiles. ucsb.edu These reactions are fundamental for introducing new functional groups onto the carbocyclic scaffold.

Nucleophilic substitution at the secondary carbon of this compound can proceed through two primary mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). masterorganicchemistry.com The operative pathway is determined by several factors, including the strength of the nucleophile, the solvent's properties, and the stability of potential intermediates. ucsb.eduorganic-chemistry.org

The SN1 reaction is a two-step process. chemicalnote.com It begins with the slow, rate-determining departure of the bromide ion to form a planar secondary carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com This intermediate is then rapidly attacked by the nucleophile. chemicalnote.com The rate of an SN1 reaction is dependent only on the concentration of the substrate (the alkyl halide) and is favored by polar protic solvents (like water or ethanol) that can stabilize both the departing leaving group and the carbocation intermediate. organic-chemistry.orgchemicalnote.com

The SN2 reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.comchemicalnote.com This simultaneous bond-forming and bond-breaking process involves a five-coordinate transition state. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, hence the term "bimolecular". chemicalnote.com This pathway is favored by strong nucleophiles and polar aprotic solvents (like DMF or acetone).

The table below summarizes the key distinctions between the SN1 and SN2 pathways as they apply to this compound.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Kinetics | First-order rate law: Rate = k[Substrate] chemicalnote.commasterorganicchemistry.com | Second-order rate law: Rate = k[Substrate][Nucleophile] chemicalnote.com |

| Mechanism | Two steps via a carbocation intermediate masterorganicchemistry.commasterorganicchemistry.com | Single concerted step via a transition state masterorganicchemistry.com |

| Nucleophile | Favored by weak or neutral nucleophiles (e.g., H₂O, ROH) organic-chemistry.org | Favored by strong, anionic nucleophiles (e.g., OH⁻, CN⁻) |

| Solvent | Favored by polar protic solvents (e.g., ethanol, water) organic-chemistry.org | Favored by polar aprotic solvents (e.g., acetone, DMF) |

| Stereochemistry | Racemization (attack from either face of the planar carbocation) organic-chemistry.orgpearson.com | Inversion of configuration (backside attack) organic-chemistry.orgchemicalnote.com |

An SN2' (S-N-two-prime) reaction is a less common alternative involving nucleophilic attack at the double bond of an allylic halide, leading to a rearranged product. This pathway is not relevant for this compound as it is not an allylic system.

The stereochemical result of a substitution reaction on this compound is directly linked to the prevailing mechanistic pathway. pearson.com Since the C3 carbon is a potential stereocenter, the spatial arrangement of the product is a critical consideration.

If the reaction proceeds via an SN1 mechanism , the formation of a planar carbocation intermediate results in the loss of stereochemical information from the starting material. organic-chemistry.orgpearson.com The incoming nucleophile can attack either face of the trigonal planar carbon with equal probability. Therefore, if a single enantiomer of this compound (e.g., (1S,3S)-3-bromocyclopentane-1-carboxylic acid) is used as the substrate, the reaction will produce a racemic mixture of the two possible enantiomers of the product. organic-chemistry.orgpearson.com

Conversely, if the reaction follows an SN2 mechanism , the outcome is highly stereospecific. The requisite backside attack by the nucleophile forces the molecule's stereochemistry to invert, in a process known as a Walden inversion. organic-chemistry.orgchemicalnote.com For example, if a nucleophile attacks the (3S)-enantiomer of the starting material via an SN2 pathway, the product will have the (3R)-configuration exclusively.

The expected stereochemical outcomes are detailed in the table below.

| Mechanistic Pathway | Starting Material Stereochemistry | Product Stereochemistry |

| SN1 | Single Enantiomer (e.g., 3S) | Racemic Mixture (50% 3S, 50% 3R) organic-chemistry.org |

| SN2 | Single Enantiomer (e.g., 3S) | Inverted Enantiomer (100% 3R) organic-chemistry.org |

Carboxylic Acid Derivatization Strategies for this compound

The carboxylic acid group is one of the most versatile functional groups in organic synthesis, allowing for a wide array of transformations while potentially leaving the bromo-substituted carbon untouched.

Esterification is a common derivatization of carboxylic acids. The Fischer esterification is a classic method where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com Water is eliminated to form the ester. masterorganicchemistry.comlibretexts.org

Amidation , the formation of an amide, can be achieved by reacting this compound with an amine. The direct reaction is often difficult as the acidic carboxylic acid and the basic amine form a stable ammonium (B1175870) carboxylate salt. libretexts.orgkhanacademy.org To overcome this, the reaction typically requires heating to high temperatures to dehydrate the salt. libretexts.org Alternatively, the carboxylic acid can first be "activated" by converting it into a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂), which then readily reacts with an amine to form the amide. libretexts.org

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, Heat masterorganicchemistry.combeckfoot.org | Alkyl 3-bromocyclopentane-1-carboxylate |

| Amidation (Direct) | Amine (e.g., Ammonia, primary/secondary amine), High Heat libretexts.org | 3-Bromocyclopentane-1-carboxamide |

| Amidation (via Acid Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., Ammonia) libretexts.org | 3-Bromocyclopentane-1-carboxamide |

The carboxyl group can be selectively reduced or can participate in oxidative transformations.

Reduction of the carboxylic acid group in this compound to a primary alcohol yields (3-bromocyclopentyl)methanol. This transformation requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective but will also reduce many other functional groups. msu.edu A more selective reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃/THF). libretexts.org Borane reduces carboxylic acids rapidly and chemoselectively, leaving the carbon-bromine bond intact. libretexts.org

Oxidation of a carboxylic acid group is generally not possible without cleaving carbon-carbon bonds, as the carboxyl carbon is already in a high oxidation state. msu.edu However, an oxidative decarboxylation reaction known as the Hunsdiecker reaction can be performed. msu.edu In this reaction, the silver salt of the carboxylic acid is treated with bromine, which results in the replacement of the -COOH group with a bromine atom and the loss of carbon dioxide. Applying this to this compound would yield 1,3-dibromocyclopentane.

| Transformation | Reagents and Conditions | Product |

| Reduction | 1. LiAlH₄ or BH₃/THF 2. H₃O⁺ workup libretexts.orgmsu.edu | (3-Bromocyclopentyl)methanol |

| Oxidative Decarboxylation | 1. AgNO₃ 2. Br₂ | 1,3-Dibromocyclopentane |

Eliminations and Rearrangements Involving this compound

Under appropriate conditions, this compound can undergo elimination reactions to form alkenes. Treatment with a strong, non-nucleophilic base (such as potassium tert-butoxide) favors the E2 elimination pathway, where a proton on a carbon adjacent to the C-Br bond is abstracted simultaneously with the departure of the bromide ion. This would lead to the formation of cyclopent-2-ene-1-carboxylic acid or cyclopent-3-ene-1-carboxylic acid. The E1 pathway, which proceeds through the same carbocation intermediate as the SN1 reaction, can compete, especially under solvolytic conditions with a weak base.

Carbocation rearrangements are a possibility in reactions that proceed through an SN1 or E1 mechanism. masterorganicchemistry.com If a carbocation is formed at the C3 position, a 1,2-hydride shift could occur to form an isomeric carbocation at the C2 position. However, since both are secondary carbocations within a five-membered ring, the driving force for such a rearrangement is minimal unless influenced by other electronic or steric factors. More complex skeletal rearrangements, such as the Curtius or Baeyer-Villiger rearrangements, could be induced but would require prior conversion of the carboxylic acid to a different functional group like an acyl azide (B81097) or a ketone, respectively. libretexts.org

| Reaction Type | Reagents and Conditions | Potential Products |

| E2 Elimination | Strong, non-nucleophilic base (e.g., KOC(CH₃)₃) | Cyclopent-2-ene-1-carboxylic acid, Cyclopent-3-ene-1-carboxylic acid |

| E1 Elimination | Weak base, polar protic solvent (e.g., heat in ethanol) | Cyclopent-2-ene-1-carboxylic acid, Cyclopent-3-ene-1-carboxylic acid |

Heterolytic Fragmentation Reactions of β-Bromo Acids

Heterolytic fragmentation involves the cleavage of a chemical bond where one fragment retains both electrons, resulting in the formation of ions. In β-bromo carboxylic acids like this compound, this process can be induced under specific conditions. The fragmentation of the C-Br bond is a key reaction. youtube.com In this process, the bromine atom departs with both electrons as a bromide ion (Br⁻), generating a carbocation at the C3 position of the cyclopentane ring.

The stability of this resulting secondary carbocation is a crucial factor influencing the reaction's feasibility. The process is a heterolytic cleavage, where the electron pair from the C-Br bond moves to the more electronegative bromine atom. youtube.comyoutube.com While such fragmentations are well-documented in mass spectrometry, achieving them cleanly in solution for synthetic purposes can be challenging and often competes with other reaction pathways like substitution or elimination. The presence of the carboxylic acid group can influence the reaction by potentially participating in the stabilization of intermediates or by directing the reaction pathway, though its electronic effect is less pronounced at the β-position compared to the α-position.

Formation of β-Lactones as Intermediates or Products

The spatial relationship between the carboxyl group and the bromine atom in this compound allows for potential intramolecular cyclization to form a bicyclic β-lactone. This reaction proceeds via an intramolecular nucleophilic substitution (Sₙ2) pathway. Upon deprotonation of the carboxylic acid with a suitable base, the resulting carboxylate anion acts as a nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide leaving group.

This cyclization would yield 6-oxabicyclo[3.1.1]heptan-2-one, a strained bicyclic system. The synthesis of bicyclic β-lactones from corresponding halo-acids is a known, though not always high-yielding, transformation that provides access to reactive intermediates for further synthetic elaboration. nih.gov The success of such a reaction depends heavily on the reaction conditions, including the choice of base and solvent, to favor the intramolecular pathway over competing intermolecular reactions. These strained lactones are valuable synthetic intermediates, amenable to ring-opening reactions with a variety of nucleophiles. nih.govorganic-chemistry.org

Transition-Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While traditionally focused on sp²-hybridized centers, significant progress has enabled the use of sp³-hybridized alkyl halides, such as this compound, as coupling partners. researchgate.net For these reactions, the carboxylic acid is often converted to an ester (e.g., a methyl or ethyl ester) to prevent interference from the acidic proton, which can deactivate the catalyst or neutralize the base required for the catalytic cycle.

Suzuki, Stille, Heck, and Sonogashira Couplings with this compound Derivatives

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. The development of specialized ligands and catalyst systems has made the Suzuki coupling of alkyl bromides with aryl or vinyl boronic acids feasible. wwjmrd.comprinceton.eduacs.org A derivative like methyl 3-bromocyclopentane-1-carboxylate could be coupled with an arylboronic acid using a palladium catalyst to form a new C(sp³)–C(sp²) bond.

| Alkyl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromoadamantane | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 94 | princeton.edu |

| Cyclohexyl bromide | 4-Tolylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 85 | princeton.edu |

| *Methyl 3-bromocyclopentane-1-carboxylate | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | N/A (Plausible) |

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. While highly versatile, its application to sp³-hybridized centers generally requires more forcing conditions compared to sp² substrates. libretexts.orgwikipedia.org The coupling of methyl 3-bromocyclopentane-1-carboxylate with an organostannane, such as tributyl(vinyl)tin, would yield the corresponding 3-vinylcyclopentane-1-carboxylate derivative.

| Alkyl Halide Substrate | Coupling Partner | Catalyst/Ligand | Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Iodoadamantane | (E)-Tributyl(styryl)stannane | Pd₂(dba)₃ / P(furyl)₃ | CuI | NMP | 81 | harvard.edu |

| *Methyl 3-bromocyclopentane-1-carboxylate | Tributyl(aryl)stannane | Pd(PPh₃)₄ | CuI | DMF | N/A (Plausible) |

Heck Reaction: The Heck reaction traditionally involves the coupling of aryl or vinyl halides with alkenes. wikipedia.org However, recent breakthroughs have enabled the use of alkyl halides, including secondary bromides. rsc.orgnih.gov These reactions often proceed through a radical-based mechanism initiated by a single electron transfer from the palladium(0) catalyst. rsc.org Coupling methyl 3-bromocyclopentane-1-carboxylate with an alkene like styrene (B11656) would produce a substituted cyclopentane derivative.

| Alkyl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromoadamantane | Styrene | Pd/C | Cs₂CO₃ | DMA | 70 | nih.gov |

| Cyclohexyl iodide | Butyl acrylate | Pd(OAc)₂ / dppf | NaOPh | Toluene | 72 | rsc.org |

| *Methyl 3-bromocyclopentane-1-carboxylate | Styrene | Pd(OAc)₂ / dppf | K₂CO₃ | DMF | N/A (Plausible) |

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an organic halide. wikipedia.orglibretexts.org The coupling of unactivated alkyl halides is particularly challenging but has been achieved using specialized nickel or copper-based catalytic systems, sometimes in conjunction with palladium. wikipedia.orgrsc.orgorganic-chemistry.org The reaction of methyl 3-bromocyclopentane-1-carboxylate with a terminal alkyne would result in the formation of a C(sp³)–C(sp) bond.

| Alkyl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cyclohexyl Iodide | Phenylacetylene | NiCl₂(dppe) / CuI | DBU | Acetonitrile | 85 | organic-chemistry.org |

| sec-Butyl Bromide | Phenylacetylene | CuI / Guanidine-Pyridine Ligand | Cs₂CO₃ | DCE | 96 | rsc.org |

| *Methyl 3-bromocyclopentane-1-carboxylate | Terminal Alkyne | Ni or Cu-based catalyst | Amine Base | Acetonitrile | N/A (Plausible) |

Chemo- and Regioselectivity in Cross-Coupling Reactions of this compound Derivatives

Chemoselectivity: In a molecule with multiple potential reactive sites, chemoselectivity refers to the preferential reaction at one functional group over others. For a derivative like methyl 3-bromocyclopentane-1-carboxylate, the primary site of reactivity in palladium-catalyzed cross-coupling is the C-Br bond. The reactivity of organic halides in these couplings generally follows the order C-I > C-OTf > C-Br >> C-Cl. wwjmrd.com Therefore, the C-Br bond will react selectively in the presence of less reactive groups. The ester functionality is typically stable under these conditions, provided that a non-hydrolytic base (e.g., Cs₂CO₃, K₃PO₄) is used. The development of specific ligand systems is crucial for controlling this selectivity. rsc.org

Regioselectivity: Regioselectivity concerns where on a molecule a reaction occurs. For the coupling partner, 3-bromocyclopentane-1-carboxylate, the position of coupling is fixed at the C3 carbon. However, regioselectivity becomes a key consideration for the other reactant, particularly in Heck reactions with unsymmetrical alkenes. The insertion of the alkyl-palladium intermediate into the double bond can occur at either of the two sp² carbons, and the outcome is influenced by steric and electronic factors of both the alkene and the catalyst system. datapdf.com Furthermore, stereoselectivity (the relative orientation of the new substituents) is a critical aspect, with many coupling reactions proceeding with a defined stereochemical outcome (e.g., retention of configuration). princeton.edu

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 3 Bromocyclopentane 1 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Stereochemistry and Conformation of 3-Bromocyclopentane-1-carboxylic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom. In ¹H NMR, the proton of the carboxylic acid (–COOH) typically appears as a broad singlet at a significantly downfield chemical shift, often around 10–12 ppm, due to deshielding and hydrogen bonding. libretexts.orglibretexts.org The protons on carbons adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. libretexts.orglibretexts.org

The stereochemistry of the molecule (cis vs. trans isomers) profoundly influences the chemical shifts and coupling constants of the cyclopentane (B165970) ring protons. The electronegative bromine atom at the C3 position and the carboxylic acid at the C1 position cause significant deshielding of nearby protons. The conformation of the five-membered ring, which is not planar and undergoes pseudorotation, results in different spatial relationships between protons, affecting their coupling constants (J-values). These differences in the NMR spectrum allow for the differentiation between diastereomers.

Key NMR Spectral Features:

¹³C NMR: The carboxyl carbon atom is characteristically found in the 165 to 185 δ range. pressbooks.pub

¹H NMR: The acidic proton of the –CO₂H group typically absorbs as a singlet near 12 δ. pressbooks.pub The protons on the cyclopentane ring itself are generally observed between approximately 1.8 and 2.5 ppm, with the proton on the brominated carbon (C-H at the 3-position) shifted further downfield to around 3.5–4.0 ppm.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) Applied to this compound

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and determining the detailed structure and stereochemistry of this compound. slideshare.netscribd.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum would reveal the connectivity of all the protons on the cyclopentane ring, allowing for a step-by-step tracing of the proton network from H1 through to H5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹J-coupling). youtube.comyoutube.com It is invaluable for assigning each carbon in the cyclopentane ring to its corresponding proton(s). scribd.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds, ²J and ³J). sdsu.eduyoutube.com This is crucial for identifying quaternary carbons (like the carbonyl carbon) and piecing the molecular structure together. For instance, HMBC would show correlations from the protons on C2 and C5 to the carbonyl carbon of the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of bonding. slideshare.net It is the most powerful NMR method for determining stereochemistry. For the cis isomer of this compound, a NOESY spectrum would show a cross-peak between the proton at C1 and the proton at C3. This correlation would be absent or significantly weaker in the trans isomer, providing definitive evidence of their relative orientation.

| 2D NMR Technique | Type of Correlation | Information Gained for this compound |

|---|---|---|

| COSY | ¹H-¹H (through-bond) | Establishes proton-proton coupling networks within the cyclopentane ring. sdsu.edu |

| HSQC | ¹H-¹³C (one bond) | Assigns specific protons to their directly attached carbons. scribd.comyoutube.com |

| HMBC | ¹H-¹³C (multiple bonds) | Confirms connectivity across the molecule, linking protons to the carbonyl carbon and other non-protonated carbons. youtube.com |

| NOESY | ¹H-¹H (through-space) | Determines stereochemistry (cis vs. trans) by identifying protons that are spatially close. slideshare.net |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For short-chain carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (–OH, M-17) and the loss of the entire carboxyl group (–COOH, M-45). libretexts.org

Due to the presence of bromine, the molecular ion peak in the mass spectrum of this compound will appear as a characteristic doublet (M and M+2) with nearly equal intensity, corresponding to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br. Other significant fragmentation would involve the loss of the bromine atom (M-79 and M-81) to form a cyclopentyl carboxylic acid cation radical, or cleavage of the cyclopentane ring itself. nist.gov

| Fragment Lost | Resulting Ion Structure (Hypothetical) | Expected m/z | Notes |

|---|---|---|---|

| - | [C₆H₉BrO₂]⁺˙ | 192/194 | Molecular ion peak doublet due to ⁷⁹Br/⁸¹Br isotopes. |

| ·OH | [C₆H₈BrO]⁺ | 175/177 | Common fragmentation for carboxylic acids. libretexts.org |

| ·COOH | [C₅H₈Br]⁺ | 147/149 | Loss of the carboxylic acid group. libretexts.org |

| ·Br | [C₆H₉O₂]⁺ | 113 | Loss of the bromine radical. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS can confirm the molecular formula C₆H₉BrO₂ by matching the experimentally measured mass to the calculated exact mass (191.97859 Da), thereby distinguishing it from any other potential isomers or compounds with the same nominal mass. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound Derivatives

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural analysis, particularly for derivatives of the parent compound. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a derivative) is selected, isolated, and then subjected to fragmentation. Analyzing the resulting product ions provides detailed information about the structure of the original ion. For instance, if this compound is converted into an ester or amide derivative, MS/MS can be used to confirm the structure of this new molecule by tracking the fragmentation pathways, which will be influenced by the newly added functional group. This is particularly useful in metabolic studies or when analyzing products of derivatization reactions used to improve chromatographic separation. nih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment of this compound

This compound possesses two stereogenic centers (at C1 and C3), meaning it can exist as four distinct stereoisomers: two pairs of enantiomers ((1R,3R) and (1S,3S); (1R,3S) and (1S,3R)). Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatographic techniques. sigmaaldrich.com

Chiral chromatography, using either high-performance liquid chromatography (HPLC) or gas chromatography (GC), is the definitive method for separating and quantifying these stereoisomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mz-at.de Common CSPs are based on derivatives of cellulose, amylose, or cyclodextrins. gcms.czresearchgate.netnih.gov The ability to separate all four stereoisomers is crucial for assessing the diastereomeric and enantiomeric purity of a synthetic sample, which is a critical aspect of stereoselective synthesis.

X-ray Crystallography for Absolute Stereochemical Determination of this compound and its Crystalline Derivatives

While NMR can determine relative stereochemistry and chiral chromatography can separate enantiomers, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. This technique requires a single, well-ordered crystal of the compound or a suitable crystalline derivative.

When a beam of X-rays is passed through the crystal, the atoms diffract the beams in a specific pattern. By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated. This map reveals the precise spatial arrangement of every atom in the molecule, including their connectivity and stereochemical relationship. This allows for the unambiguous assignment of the absolute configuration (R or S) at each chiral center, providing definitive proof of the molecule's three-dimensional structure.

Theoretical and Computational Chemistry Studies of 3 Bromocyclopentane 1 Carboxylic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction of 3-Bromocyclopentane-1-carboxylic Acidnih.govmdpi.com

Quantum mechanical calculations are fundamental to understanding the electronic structure of 3-bromocyclopentane-1-carboxylic acid, which dictates its reactivity. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic properties. This information is vital for predicting how the molecule will behave in chemical reactions, such as identifying sites susceptible to nucleophilic or electrophilic attack. For instance, the presence of the bromine atom and the carboxylic acid group significantly influences the molecule's electronic properties and, consequently, its reactivity and binding capabilities in potential biological interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the conformational preferences of molecules like this compound. researchgate.net The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. The positions of the bromine and carboxylic acid substituents (axial vs. equatorial) in these conformations lead to different stereoisomers with varying stabilities.

DFT calculations, for example at the B3LYP/6-31G* level, can be used to optimize the geometry of these different conformers and calculate their relative energies. This allows for the identification of the most stable, lowest-energy conformation. Furthermore, DFT is employed to calculate the energy barriers for conversion between these conformations, providing insight into the molecule's flexibility. researchgate.net For carboxylic acids, a key conformational feature is the orientation of the hydroxyl group, which can exist in a syn or anti state. The syn conformation is typically more stable, but the energy difference can be modulated by factors like solvent interactions. nih.gov

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers This table presents illustrative data based on typical computational chemistry findings for substituted cycloalkanes.

| Conformer | Substituent Positions (Br, COOH) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | trans (1e, 3e) | 0.00 | 75.1 |

| 2 | trans (1a, 3a) | 2.10 | 3.5 |

| 3 | cis (1e, 3a) | 0.85 | 20.3 |

| 4 | cis (1a, 3e) | 1.50 | 1.1 |

Data is hypothetical and for illustrative purposes. 'e' denotes an equatorial position, and 'a' denotes an axial position.

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, are powerful tools for predicting spectroscopic properties. These methods can calculate parameters that are directly comparable to experimental spectra, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. dntb.gov.ua

For this compound, ab initio calculations can predict vibrational frequencies corresponding to specific molecular motions, such as the C=O stretch of the carboxylic acid, the C-Br stretch, and various C-H bending and stretching modes. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed, aiding in the interpretation of experimental NMR data and structural confirmation. dntb.gov.ua Comparing the calculated spectra for different stable conformers with experimental results can help determine the predominant conformation of the molecule in a given state (gas, solution). researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound in Solutionnih.gov

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound in a solvent, such as water, would involve modeling the interactions between the solute molecule and the surrounding solvent molecules using a force field. dntb.gov.ua

These simulations can reveal:

Solvation Structure: How water molecules arrange themselves around the hydrophilic carboxylic acid group and the more hydrophobic cyclopentyl-bromo portion of the molecule.

Conformational Dynamics: The transitions between different ring puckers and substituent orientations in real-time, providing a more realistic picture than static calculations. mdpi.com

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the carboxylic acid group (as both a donor and acceptor) and surrounding water molecules.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives Focusing on Structural Relationshipsbenchchem.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a library of related molecules and evaluating their activity for a specific biological target.

The process involves calculating a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's structure and properties. mdpi.com

Table 2: Key Molecular Descriptors for QSAR Analysis This table lists common descriptors used in QSAR studies to model the activity of derivatives.

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, Partial Charges | Electron distribution, polarity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross membranes |

| Topological | Connectivity Indices | Atomic arrangement and branching |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

By creating a mathematical model (e.g., using multiple linear regression) that links these descriptors to the observed biological activity, a QSAR equation can be developed. mdpi.commdpi.com This model can then be used to predict the activity of new, unsynthesized derivatives and to understand the key structural features—such as the position and nature of substituents on the cyclopentane ring—that are crucial for the desired activity. For carboxylic acid derivatives, properties like hydrophobicity and the presence of hydrogen bond donors are often found to be significant predictors of activity. nih.gov

Applications of 3 Bromocyclopentane 1 Carboxylic Acid in the Synthesis of Complex Organic Molecules

Role as a Chiral Building Block in Natural Product Synthesis (e.g., cyclopentanoid natural products)

The cyclopentane (B165970) ring is a ubiquitous structural motif found in a vast number of biologically active natural products, collectively known as cyclopentanoids. nih.govoregonstate.edubaranlab.org These include prostaglandins (B1171923), prostacyclins, jasmonates, and various antibiotics and pheromones. researchgate.net The stereocontrolled synthesis of these complex molecules often relies on the use of chiral building blocks that already contain a pre-functionalized cyclopentane core. nih.govresearchgate.net

Enantiomerically pure 3-bromocyclopentane-1-carboxylic acid represents a key chiral synthon for the construction of these natural products. The bromine atom at the C-3 position can be displaced or used in cross-coupling reactions to introduce various side chains, while the carboxylic acid at C-1 provides a handle for further functionalization or can be a part of the final target's structure. For instance, the synthesis of prostaglandins and their analogues often involves the introduction of two side chains onto a cyclopentane ring with specific stereochemistry. researchgate.net Starting with a chiral 3-substituted cyclopentane derivative allows for a more controlled and efficient synthesis.

While direct literature examples detailing the use of this compound in the total synthesis of a specific cyclopentanoid natural product are not prevalent, the general strategy of employing C-3 functionalized cyclopentane building blocks is well-established. oregonstate.eduresearchgate.net For example, the synthesis of various cyclopentanoid natural products has been achieved starting from chiral cyclopentane blocks prepared through methods like enzymatic resolution or asymmetric synthesis. researchgate.net The versatility of the bromo and carboxylic acid functionalities in this compound makes it an attractive, albeit less explored, precursor for such synthetic endeavors. The development of synthetic routes utilizing this chiral building block could offer new pathways to known and novel cyclopentanoid natural products.

Precursor for Advanced Materials and Polymers Containing Cyclopentane Scaffolds

The cyclopentane scaffold, due to its unique conformational properties and potential for functionalization, is an interesting building block for the creation of advanced materials and polymers. While the direct polymerization of this compound is not widely reported, its derivatives can be envisioned as monomers for the synthesis of specialty polymers. The carboxylic acid functionality can be converted into an ester or amide, which can then participate in polymerization reactions. For example, polyester (B1180765) or polyamide materials incorporating the cyclopentane ring could exhibit unique thermal and mechanical properties. nih.gov

The development of polymers from cyclic monomers has been a subject of interest, with a focus on creating materials with specific properties. nih.gov For instance, the synthesis of cyclobutane-based polymers has been explored for applications in sustainable materials. nih.govresearchgate.net By analogy, cyclopentane-containing polymers derived from functionalized monomers like derivatives of this compound could lead to new materials with applications in various fields. The bromine atom offers a site for post-polymerization modification, allowing for the introduction of further functionalities and the tuning of material properties.

The synthesis of functionalized polymers often involves the use of monomers with specific reactive groups. The carboxylic acid group of this compound can be readily modified to introduce polymerizable groups, such as vinyl or acrylic moieties. The resulting monomers could then be used in various polymerization techniques to create polymers with cyclopentane units in their backbone or as pendant groups. These materials could find applications in areas such as specialty plastics, coatings, and biomedical devices, where the unique properties of the cyclopentane ring can be exploited.

Intermediate in the Preparation of Ligands for Asymmetric Catalysis

Asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern organic synthesis. rsc.orgrsc.orgacs.org The performance of these catalysts is highly dependent on the structure of the chiral ligands that coordinate to the metal center. rsc.orgrsc.org Chiral phosphines and cyclopentadienyl (B1206354) ligands are among the most successful classes of ligands used in a wide range of asymmetric transformations. rsc.orgnih.gov

Chiral this compound can serve as a valuable intermediate in the synthesis of novel chiral ligands. The cyclopentane scaffold provides a rigid framework upon which chiral centers and coordinating groups can be strategically placed. For example, the carboxylic acid can be converted to an amine, which can then be used to introduce phosphine (B1218219) groups. The bromine atom can be substituted with another phosphine group or other coordinating moieties, leading to the formation of bidentate or tridentate ligands.

The design and synthesis of new chiral ligands is an active area of research, with a constant need for ligands that can provide high levels of stereocontrol in a variety of reactions. rsc.orgrsc.org The use of readily available chiral building blocks is a key strategy in the development of these ligands. rsc.org While specific examples of ligands derived directly from this compound are not extensively documented, the synthetic utility of functionalized cyclopentanes in ligand synthesis is recognized. The development of synthetic routes to new chiral ligands from this starting material could lead to catalysts with novel reactivity and selectivity in asymmetric catalysis.

Scaffold for the Development of Mechanistic Probes in Chemical Biology

Understanding the intricate mechanisms of biological processes at the molecular level is a major goal of chemical biology. nih.govrsc.orgmdpi.comrsc.org This often requires the use of molecular probes, which are small molecules designed to interact with specific biological targets and report on their activity or environment. nih.govmdpi.comrsc.org Fluorescent probes, for example, are widely used to visualize and quantify biological events in living cells. nih.govrsc.orgmdpi.comrsc.org

The cyclopentane ring of this compound can serve as a rigid scaffold for the construction of mechanistic probes. mdpi.com By functionalizing the bromine and carboxylic acid groups, various reporter groups (e.g., fluorophores), reactive groups (for covalent labeling), and targeting moieties can be attached to the cyclopentane core. The defined stereochemistry of a chiral version of this scaffold can be crucial for specific interactions with biological macromolecules such as enzymes or receptors.

The design of effective molecular probes requires careful consideration of the scaffold's properties, including its size, shape, and solubility. rsc.org The cyclopentane framework offers a compact and relatively rigid platform that can be systematically modified. For instance, the carboxylic acid could be coupled to a fluorescent dye, while the bromine atom could be replaced with a group that specifically binds to the active site of an enzyme. Such a probe could be used to study enzyme kinetics, inhibitor binding, or to visualize enzyme activity in real-time within a cellular context. While the direct application of this compound in this context is not yet established, its potential as a versatile scaffold for the development of novel chemical probes is significant.

Stereochemical Aspects and Conformational Analysis of 3 Bromocyclopentane 1 Carboxylic Acid

Chirality and Enantiomerism in 3-Bromocyclopentane-1-carboxylic Acid

This compound possesses two chiral centers at the C1 and C3 positions, where the carboxylic acid and bromine substituents are attached, respectively. The presence of these stereocenters means the molecule can exist as stereoisomers. When a molecule is chiral, it is non-superimposable on its mirror image, and these non-superimposable mirror images are known as enantiomers.

For this compound, this results in the possibility of enantiomeric pairs. For instance, the (1R, 3R) and (1S, 3S) isomers are enantiomers of each other, as are the (1R, 3S) and (1S, 3R) isomers. Enantiomers share identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in opposite directions. The separation of these enantiomeric pairs, a process known as resolution, is a critical consideration in synthetic and medicinal chemistry, as different enantiomers can exhibit distinct biological activities.

Diastereomerism and Relative Stereochemistry in this compound

In addition to enantiomerism, this compound also exhibits diastereomerism. Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters and the configuration differs at some, but not all, of these centers.

The relative stereochemistry of the substituents on the cyclopentane (B165970) ring gives rise to cis and trans diastereomers.

Cis isomer: The bromine and carboxylic acid groups are on the same face of the cyclopentane ring. This corresponds to the (1R, 3S) and (1S, 3R) configurations.

Trans isomer: The bromine and carboxylic acid groups are on opposite faces of the ring. This corresponds to the (1R, 3R) and (1S, 3S) configurations.

Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by techniques such as chromatography and crystallization.

Table 1: Stereoisomers of this compound

| Stereoisomer Type | Relationship |

| Enantiomers | (1R, 3R) and (1S, 3S) |

| (1R, 3S) and (1S, 3R) | |

| Diastereomers | cis (1R, 3S) / (1S, 3R) |

| trans (1R, 3R) / (1S, 3S) |

Conformational Landscape of the Cyclopentane Ring in this compound

The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of adjacent C-H bonds. To alleviate this strain, the ring puckers into non-planar conformations. The two most commonly discussed conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair conformation, three adjacent atoms are coplanar, with the other two atoms displaced on opposite sides of the plane.

For unsubstituted cyclopentane, these conformations are in rapid equilibrium through a process called pseudorotation , with a very low energy barrier between them.

The presence of substituents on the cyclopentane ring introduces steric and electronic interactions that influence the conformational preferences. The substituents can occupy either axial (pointing up or down, roughly perpendicular to the approximate plane of the ring) or equatorial (pointing outwards from the ring) positions in the puckered conformations.

In the case of cis-3-bromocyclopentane-1-carboxylic acid , the substituents are on the same side of the ring. To minimize steric hindrance, the ring is likely to adopt a conformation where both the bulky bromine atom and the carboxylic acid group can be in pseudo-equatorial positions. However, studies on analogous molecules like cis-1,3-cyclopentanedicarboxylic acid have shown that conformations with both substituents in pseudo-axial positions can be surprisingly stable, and in some cases, even preferred. This preference can be influenced by factors such as intramolecular hydrogen bonding.

For trans-3-bromocyclopentane-1-carboxylic acid , the substituents are on opposite sides of the ring. The most stable conformation will be one that places the larger substituent in a pseudo-equatorial position to minimize steric strain. Generally, the steric bulk of a bromine atom is considered significant. Therefore, a conformation with an equatorial bromine and an axial carboxylic acid, or vice versa, would be expected. The diequatorial conformation is generally the most stable for 1,3-disubstituted cyclopentanes.

The energy difference between various conformations is determined by a combination of torsional strain, angle strain, and steric interactions (1,3-diaxial interactions). In the absence of overriding electronic effects, the conformation that minimizes these strains will be the most populated.

For the trans isomer, the diequatorial conformation is expected to be significantly more stable than the diaxial conformation. The energy barrier for the ring to flip between the two chair-like conformations where the substituents switch between axial and equatorial positions would be higher than in unsubstituted cyclopentane but still low enough for rapid interconversion at room temperature.

For the cis isomer, the energy difference between the diaxial and diequatorial conformers may be smaller, and the preferred conformation could be influenced by solvent effects and the potential

Emerging Research Areas and Future Perspectives for 3 Bromocyclopentane 1 Carboxylic Acid

Development of Novel and More Efficient Synthetic Methodologies for 3-Bromocyclopentane-1-carboxylic Acid

Traditional synthesis of halogenated cycloalkane carboxylic acids often involves multi-step procedures that can be inefficient and generate significant waste. Current research efforts are focused on developing more direct and efficient methods.

One promising avenue is the application of radical addition-polar cyclization cascades . A photoredox-catalyzed approach has been developed for the synthesis of functionalized cyclopropanes from carboxylic acids. nih.gov This methodology, which utilizes an organic photocatalyst and visible light, could potentially be adapted for the synthesis of five-membered rings like cyclopentane (B165970), offering a milder and more functional-group-tolerant alternative to traditional methods. nih.gov

Another area of intense research is the transannular C–H functionalization of cycloalkane carboxylic acids . Recent advancements have enabled the direct and selective functionalization of γ-C–H bonds in cycloalkanes, a transformation that was previously challenging due to the strained nature of the required palladation. nih.gov This strategy could provide a direct route to 3-substituted cyclopentane carboxylic acids, including the bromo derivative, by functionalizing a readily available cyclopentane carboxylic acid precursor. nih.gov The use of specific ligands, such as quinuclidine-pyridones, has been shown to be crucial for achieving high regioselectivity. nih.gov

Furthermore, methods for the synthesis of functionalized pentacarboxycyclopentadienes have been described, which start from readily available materials and allow for the introduction of diverse functional groups through transesterification or amidation. nih.gov While not a direct synthesis of the target molecule, these methods highlight the growing toolbox for creating highly substituted cyclopentane derivatives.

Future research will likely focus on refining these methods to improve yields, stereoselectivity, and substrate scope, making this compound and its analogs more accessible for further investigation.

Exploration of Underutilized Reactivity Modes of this compound

The reactivity of this compound is largely dictated by its two functional groups: the bromine atom, which can participate in nucleophilic substitution and coupling reactions, and the carboxylic acid, which can be converted into a variety of other functional groups. While these are the expected modes of reactivity, there are several underutilized pathways that could lead to novel molecular architectures.

The Reformatsky reaction , which typically involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, offers an interesting possibility. Research on the reaction of methyl 1-bromocyclopentane-1-carboxylate with various electrophiles has shown the formation of spirocyclic compounds. researchgate.net By analogy, this compound could potentially undergo similar transformations, either directly or after conversion to its ester, to generate complex polycyclic systems.

The bromine atom also opens the door to various organometallic coupling reactions . While not yet explored for this specific molecule, catalyst systems capable of coupling secondary organotrifluoroborates with aryl halides have been developed, suggesting the potential for cross-coupling reactions at the 3-position of the cyclopentane ring. organic-chemistry.org This would allow for the introduction of a wide range of aryl and other substituents, significantly expanding the chemical space accessible from this starting material.

Future work in this area should focus on systematically investigating the reactivity of both the bromine and carboxylic acid functionalities under various modern synthetic conditions, including transition-metal catalysis and photoredox catalysis, to unlock new synthetic applications.

Integration of this compound into Supramolecular Assemblies or Nanomaterials

The bifunctional nature of this compound makes it an intriguing candidate for the construction of supramolecular assemblies and functional nanomaterials. The carboxylic acid group can participate in hydrogen bonding to form well-defined aggregates, while the bromine atom can serve as a handle for further functionalization or as a site for halogen bonding interactions.

While direct examples involving this compound are not yet reported, related systems provide a blueprint for future research. For instance, cyclohexane-5-spirohydantoin derivatives have been shown to form distinct supramolecular structures, such as dimers and ribbons, through hydrogen bonding interactions between the hydantoin (B18101) rings. rsc.org Similarly, the carboxylic acid moiety of this compound could be used to direct the formation of ordered structures.

Cyclodextrins , which are cyclic oligosaccharides, are well-known for their ability to form inclusion complexes with a variety of guest molecules, leading to the formation of supramolecular hydrogels and other materials. mdpi.comnih.gov It is conceivable that this compound or its derivatives could act as guests or be appended to polymers that form complexes with cyclodextrins, leading to novel stimuli-responsive materials. nih.gov

The presence of the bromine atom also introduces the possibility of utilizing halogen bonding in the design of supramolecular structures. Halogen bonding is a non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. nih.gov

Future research in this area will likely involve the synthesis of derivatives of this compound designed to self-assemble into specific architectures, as well as the exploration of its use as a component in the fabrication of functional polymers and nanomaterials.

Addressing Sustainability Challenges in the Production and Utilization of this compound

As with any chemical process, the production and use of this compound present sustainability challenges that need to be addressed. These include the use of hazardous reagents, the generation of waste, and the consumption of energy.

A key focus for improving the sustainability of its synthesis is the development of greener synthetic methods . This includes the use of catalysis to minimize the use of stoichiometric reagents and the development of processes that operate under milder conditions. The previously mentioned photoredox-catalyzed and C-H functionalization approaches are steps in this direction. nih.govnih.gov Additionally, the use of NaOH as a catalyst in cycloaddition reactions to form spirocyclopentanes represents a green and economical approach that could be adapted for related syntheses. frontiersin.org

Another important aspect is the consideration of the entire life cycle of the compound. This includes the choice of starting materials, the efficiency of the synthetic process, and the fate of the compound and any byproducts after its use. While a full life cycle assessment for this compound has not been conducted, general principles of green chemistry can be applied to guide its future development and application. rsc.org

Future research should aim to develop synthetic routes that utilize renewable feedstocks, employ catalytic and solvent-free conditions where possible, and design processes that minimize waste generation. Furthermore, exploring the biodegradability and environmental impact of this compound and its derivatives will be crucial for its long-term sustainable use.

Q & A

Q. What are the recommended synthetic routes for preparing 3-bromocyclopentane-1-carboxylic acid, and how can purity be optimized?

Answer: The compound can be synthesized via bromination of cyclopentane-1-carboxylic acid derivatives. A plausible method involves:

Substitution Reaction : Reacting cyclopentane-1-carboxylic acid with PBr₃ or HBr in the presence of a catalyst (e.g., red phosphorus) to introduce the bromine atom at the 3-position.

Purification : Recrystallization using ethanol/water mixtures to achieve >95% purity, as indicated by GC analysis .

Characterization : Confirm structure via -NMR (δ ~1.8–2.5 ppm for cyclopentane protons, δ ~3.5–4.0 ppm for the brominated carbon) and FTIR (C=O stretch at ~1700 cm⁻¹, C-Br at ~550 cm⁻¹).

Q. Key Considerations :

- Monitor reaction temperature to avoid decarboxylation.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can researchers resolve contradictions in melting point data for this compound across literature sources?

Answer: Discrepancies in melting points (e.g., 99–102°C vs. 130–131°C for structurally similar brominated carboxylic acids ) may arise from:

- Polymorphism : Different crystalline forms due to recrystallization solvents.

- Impurities : Residual solvents or byproducts (e.g., unreacted starting materials).

Q. Methodological Steps :

Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

Use high-performance liquid chromatography (HPLC) to quantify impurities.

Standardize recrystallization protocols (e.g., solvent ratios, cooling rates).

Advanced Research Questions

Q. What mechanistic insights govern the stereochemical outcomes of nucleophilic substitution reactions involving this compound?

Answer: The bromine atom at the 3-position undergoes Sₙ2 or Sₙ1 reactions depending on steric and electronic factors:

- Sₙ2 Pathway : Favored in polar aprotic solvents (e.g., DMF), leading to inversion of configuration.

- Sₙ1 Pathway : Likely in protic solvents (e.g., water/ethanol), resulting in racemization due to carbocation intermediates.

Q. Experimental Design :

- Compare reaction kinetics using chiral nucleophiles (e.g., sodium L-prolinate) to track stereochemical changes.

- Analyze products via chiral HPLC or X-ray crystallography .

Q. Table 1: Stereochemical Outcomes in Substitution Reactions

| Nucleophile | Solvent | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| OH⁻ | H₂O/EtOH | Sₙ1 | Racemic mixture |

| CN⁻ | DMF | Sₙ2 | Inversion |

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

Answer: Density functional theory (DFT) calculations can model:

Electrophilicity : Carboxylic acid activation via coupling agents (e.g., DCC, EDC).